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Compound of Interest

Compound Name: 2,6-Dinitrobenzaldehyde

Cat. No.: B1206409

A Comparative Analysis of Electronic Effects in
Dinitrobenzaldehydes

A comprehensive guide for researchers and drug development professionals on the distinct
electronic properties of dinitrobenzaldehyde isomers, supported by experimental data and
detailed methodologies.

The substitution pattern of nitro groups on a benzaldehyde framework profoundly influences its
electronic characteristics, reactivity, and potential applications in medicinal chemistry and
materials science. This guide provides a comparative study of the electronic effects of nitro
groups in three key dinitrobenzaldehyde isomers: 2,4-dinitrobenzaldehyde, 2,6-
dinitrobenzaldehyde, and 3,5-dinitrobenzaldehyde. By examining spectroscopic data and
acidity constants, we can elucidate the interplay of inductive and resonance effects exerted by
the nitro substituents.

Quantitative Analysis of Electronic Effects

The electronic influence of the nitro groups can be quantitatively assessed through various
analytical techniques. The following tables summarize key experimental data that highlight the
differences between the dinitrobenzaldehyde isomers.

Table 1: *H NMR Chemical Shifts (8, ppm) in DMSO-ds

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1206409?utm_src=pdf-interest
https://www.benchchem.com/product/b1206409?utm_src=pdf-body
https://www.benchchem.com/product/b1206409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Isomer

Aldehyde Proton (CHO)

Aromatic Protons

2,4-Dinitrobenzaldehyde

~10.11

H3: ~8.85, H5: ~8.61, H6:
~8.24

2,6-Dinitrobenzaldehyde

Not explicitly found

Not explicitly found

3,5-Dinitrobenzaldehyde

~10.13

H2, H6: ~9.08, H4: ~8.85

Note: Specific assignments for all aromatic protons of 2,6-dinitrobenzaldehyde were not

readily available in the searched literature.

Table 2: 13C NMR Chemical Shifts (8, ppm) in DMSO-de[1]

Isomer

Carbonyl Carbon (C=0)

Aromatic Carbons

2,4-Dinitrobenzaldehyde

187.3 (solid state)

Not explicitly found

2,6-Dinitrobenzaldehyde 188.9 Not explicitly found
C1: ~139.7, C2,C6: ~130.0,
3,5-Dinitrobenzaldehyde 193.1 C3,C5: Not found, C4: Not

found

Note: A complete set of comparable 13C NMR data in the same solvent for all isomers was not

available in the searched literature. The value for 2,4-dinitrobenzaldehyde is from a solid-state

measurement.

Table 3: FT-IR Spectroscopy Data

Isomer

C=0 Stretching Frequency (cm~?)

2,4-Dinitrobenzaldehyde

~1700

2,6-Dinitrobenzaldehyde

Not explicitly found

3,5-Dinitrobenzaldehyde

Not explicitly found
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Note: Specific C=0 stretching frequencies for 2,6- and 3,5-dinitrobenzaldehyde were not found
in the searched literature. The value for 2,4-dinitrobenzaldehyde is a general approximation.

Table 4: Acidity of Corresponding Dinitrobenzoic Acids (pKa in water)

Corresponding Dinitrobenzoic Acid pKa
2,4-Dinitrobenzoic Acid Not explicitly found
2,6-Dinitrobenzoic Acid Not explicitly found
3,5-Dinitrobenzoic Acid 2.82

Note: The pKa values of the corresponding dinitrobenzoic acids serve as an indicator of the
electron-withdrawing strength of the nitro groups in the respective positions.

Interpretation of Electronic Effects

The positioning of the electron-withdrawing nitro groups dictates the extent of their influence on
the aldehyde functionality. This is a combination of the through-bond inductive effect (-1) and

the through-space resonance effect (-M).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comparative study of the electronic effects of nitro
groups in dinitrobenzaldehydes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206409#comparative-study-of-the-electronic-
effects-of-nitro-groups-in-dinitrobenzaldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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